4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.26 . It is used for proteomics research applications .
Synthesis Analysis
The synthesis of this compound can be achieved by treating 4 with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature . Another method involves the cyclization of histamine dihydrochloride and polyformaldehyde .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C13H13N3O2/c17-13(18)10-6-9-12(15-7-14-9)11(16-10)8-4-2-1-3-5-8/h1-5,7,10-11,16H,6H2,(H,14,15)(H,17,18) .Chemical Reactions Analysis
The compound can undergo alkylation or acylation of the secondary amine yielding various compounds .Physical and Chemical Properties Analysis
The compound has a molecular weight of 199.26 and a molecular formula of C12H13N3 .Scientific Research Applications
Synthetic Chemistry Applications
The synthetic versatility of "4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid" and related compounds is highlighted by their use in creating a wide range of heterocyclic compounds. These compounds are synthesized through various reactions, including Pictet-Spengler reactions, palladium-catalyzed coupling, and Claisen rearrangement, showcasing the utility of this chemical scaffold in generating complex molecules for further study and application in medicinal chemistry and material science (Klutchko et al., 1991).
Material Science Applications
In material science, derivatives of this compound have been explored for their potential in creating new polymers with enhanced thermal stability and inherent viscosities. These polymers are synthesized through polycondensation reactions, indicating the role of imidazo[4,5-c]pyridine derivatives in developing materials with desirable physical properties for industrial applications (Yang et al., 2002).
Pharmacological Research
Pharmacological research has also benefited from the exploration of "this compound" derivatives. These studies have focused on the synthesis and evaluation of compounds for their potential as receptor antagonists, highlighting the significance of this chemical structure in the development of new therapeutic agents. Notably, derivatives have been investigated for their affinity and activity against various biological targets, underscoring the compound's utility in drug discovery processes (Cappelli et al., 2006).
Fluorescent Properties for Chemical Sensing
The fluorescent properties of imidazo[4,5-c]pyridine derivatives have been studied, showing potential applications in chemical sensing and imaging. These investigations aim to develop novel fluorescent organic compounds with thermally stable solid states, providing a foundation for the use of these materials in various analytical and diagnostic applications (Tomoda et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole-containing compounds, however, are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities .
Properties
IUPAC Name |
4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(18)10-6-9-12(15-7-14-9)11(16-10)8-4-2-1-3-5-8/h1-5,7,10-11,16H,6H2,(H,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBHKNNDUHHZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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